REACTION_CXSMILES
|
[C:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][N:5]=1)(=O)[CH3:2].[NH:10]1[CH2:14][CH2:13][CH2:12][CH2:11]1.Cl.[BH3-]C#N.[Na+].[OH-].[Na+]>CO>[N:10]1([CH:1]([C:4]2[CH:9]=[CH:8][CH:7]=[CH:6][N:5]=2)[CH3:2])[CH2:14][CH2:13][CH2:12][CH2:11]1 |f:3.4,5.6|
|
Name
|
11.2
|
Quantity
|
0.1 mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C1=NC=CC=C1
|
Name
|
ml.16.5
|
Quantity
|
0.2 mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0.15 mol
|
Type
|
reactant
|
Smiles
|
[BH3-]C#N.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction mixture stirred 48 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
a small amount of insoluble filtered off, and the filtrate concentrated to small volume i.v
|
Type
|
CUSTOM
|
Details
|
the phases separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer extracted with ether
|
Type
|
WASH
|
Details
|
The combined ether solutions were washed with 20% aqueous Na OH, saturated aqueous NaCl
|
Type
|
CUSTOM
|
Details
|
finally dried on NaOH pellets
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness i.v
|
Type
|
CUSTOM
|
Details
|
of red oil were obtained
|
Type
|
CUSTOM
|
Details
|
were chromatographed on 120 g
|
Type
|
WASH
|
Details
|
of silicagel, eluting with CH2Cl2 containing
|
Type
|
TEMPERATURE
|
Details
|
increasing amounts of metanol (0.5% to 8%)
|
Type
|
CUSTOM
|
Details
|
Gr 16 of oily product were obtained, sufficiently pure for the subsequent step
|
Reaction Time |
48 h |
Name
|
|
Type
|
|
Smiles
|
N1(CCCC1)C(C)C1=NC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |